molecular formula C12H10ClN3O3 B2520630 N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-83-7

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2520630
CAS No.: 338774-83-7
M. Wt: 279.68
InChI Key: JFHZBLJIMSJIIY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a substituted pyrimidine ring system. Its structure includes a 3-chlorophenyl carboxamide moiety at the 4-position, a hydroxyl group at the 6-position, and a methyl group at the 1-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the pharmacophoric features of the pyrimidine core, which is prevalent in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRLLSLJHDVKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, ethyl acetoacetate, and urea.

    Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with urea under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-oxo derivatives.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the aryl group or heterocyclic core.

Pyrimidinecarboxamide Derivatives

a. N-(2,4-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
  • Structural Differences : Features a 2,4-dichlorophenyl group instead of 3-chlorophenyl.
  • The electronic effects of two chlorine atoms may alter binding affinity in hydrophobic protein pockets .
b. N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
  • Structural Differences : Substitutes 3-chlorophenyl with 3,4-dimethylphenyl.
  • Impact : Methyl groups are electron-donating, increasing solubility compared to chloro substituents. However, reduced electronegativity may weaken interactions with polar residues in target proteins .
c. N-[3-(Trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
  • Structural Differences : Replaces 3-chloro with a trifluoromethyl group.
  • Impact : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve bioavailability by resisting oxidative degradation. However, increased steric bulk could hinder binding in sterically sensitive active sites .

Benzothiazolecarboxamide Derivatives (EP3 348 550A1)

  • Structural Differences : Replace the pyrimidine core with a benzothiazole ring and feature acetamide linkages (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide).
  • Impact: The benzothiazole ring introduces sulfur, which may participate in π-stacking or metal coordination. The 3-chlorophenyl group is retained, suggesting shared targeting of hydrophobic domains .

Thieno[2,3-d]pyrimidine Derivatives

  • Structural Differences: Fuse a thiophene ring to the pyrimidine core (e.g., 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide).
  • The thioxo group (C=S) at the 2-position may increase hydrogen-bond acceptor strength compared to the oxo (C=O) group in the target compound .

Structural and Property Comparison Table

Compound Class Key Substituents Molecular Weight* logP (Predicted) Key Features
Target Compound 3-Chlorophenyl ~297.7 ~2.1 Balanced lipophilicity; hydroxyl group for H-bonding
2,4-Dichlorophenyl Analog 2,4-Dichlorophenyl ~332.6 ~3.5 High lipophilicity; potential for enhanced target affinity
3,4-Dimethylphenyl Analog 3,4-Dimethylphenyl ~287.3 ~1.8 Improved solubility; reduced electronegativity
Trifluoromethylphenyl Analog 3-Trifluoromethylphenyl ~313.2 ~2.9 Enhanced metabolic stability; electron-withdrawing effects
Benzothiazolecarboxamide Benzothiazole + 3-chlorophenyl ~330–360 ~2.5–3.0 Flexible acetamide linkage; sulfur-mediated interactions
Thienopyrimidine Thiophene-fused pyrimidine + thioxo ~320–340 ~2.2–2.7 Strong H-bond acceptor (C=S); potential metal coordination

*Molecular weights estimated from empirical formulas in cited references.

Research Implications

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents improve stability and target affinity but may reduce solubility.
  • Heterocycle Modifications: Pyrimidine offers rigidity, while benzothiazole and thienopyrimidine introduce sulfur for diverse interactions.
  • Synthetic Feasibility : Pyrimidine derivatives are often synthesized via cyclocondensation, whereas benzothiazoles require thioamide intermediates .

Biological Activity

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H10ClN3O3
  • Molecular Weight : 273.68 g/mol
  • IUPAC Name : this compound

This structure features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrimidine structure exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and other mycobacterial strains, indicating moderate antimicrobial efficacy .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. The compound under discussion has shown:

  • Cellular Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : In vitro studies suggest that it can modulate the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Key pharmacokinetic parameters for this compound include:

ParameterValue
C_max (µg/mL)592 ± 62 (i.v.)
Half-life (t½) (h)26.2 ± 0.9
Clearance (CL) (L/h/kg)1.5 ± 0.3
Bioavailability (F) (%)40.7% (oral)

These parameters indicate a favorable absorption profile with moderate bioavailability following oral administration .

Study on Antimicrobial Efficacy

In a recent study published in PubMed Central, researchers investigated the efficacy of various pyrimidine derivatives, including this compound against resistant strains of bacteria. The study found that this compound could effectively inhibit bacterial growth at concentrations that are achievable in vivo .

Study on Anticancer Activity

Another study focused on the anticancer effects of pyrimidine derivatives reported that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at therapeutic doses .

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